ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing cost-effective raw materials, would apply.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperazine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-((4-ETHOXYBENZOYL)AMINO)BENZOATE
- ETHYL 4-((4-METHOXYBENZOYL)AMINO)BENZOATE
- ETHYL 4-((4-NITROBENZYLIDENE)AMINO)BENZOATE
Uniqueness
ETHYL 4-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to its specific structure, which combines a piperazine ring with an ethoxyphenyl group and a benzoate ester. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-29-21-8-6-5-7-20(21)26-15-13-25(14-16-26)17-22(27)24-19-11-9-18(10-12-19)23(28)30-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPFFZAVYDRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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